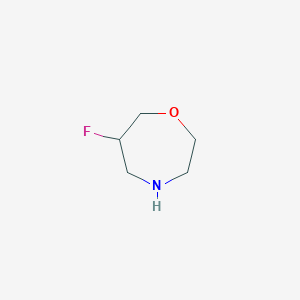

6-Fluoro-1,4-oxazepane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H10FNO |

|---|---|

Molekulargewicht |

119.14 g/mol |

IUPAC-Name |

6-fluoro-1,4-oxazepane |

InChI |

InChI=1S/C5H10FNO/c6-5-3-7-1-2-8-4-5/h5,7H,1-4H2 |

InChI-Schlüssel |

NJTSFYYLJREPBC-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC(CN1)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

6-Fluoro-1,4-oxazepane CAS number and molecular weight

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

6-Fluoro-1,4-oxazepane is a specialized seven-membered heterocyclic building block increasingly utilized in modern drug discovery. As a fluorinated derivative of 1,4-oxazepane, it serves as a strategic bioisostere for morpholine and piperidine scaffolds. The introduction of the fluorine atom at the C6 position imparts unique electronic and conformational properties, modulating basicity (pKa) and metabolic stability without significantly altering steric bulk. This guide details the chemical identity, validated synthetic pathways, and medicinal chemistry applications of this core scaffold.[1]

Chemical Identity & Properties

The following data characterizes the commercially relevant hydrochloride salt and the free base forms.

| Property | Data |

| Chemical Name | This compound |

| CAS Number (HCl Salt) | 218594-82-2 |

| CAS Number (Free Base) | Not widely listed; typically generated in situ |

| Molecular Formula | C₅H₁₀FNO (Free Base) / C₅H₁₁ClFNO (HCl Salt) |

| Molecular Weight | 119.14 g/mol (Free Base) / 155.60 g/mol (HCl Salt) |

| SMILES | FC1CNCCOC1 (Free Base) |

| Appearance | White to off-white solid (HCl salt) |

| Solubility | Highly soluble in water, DMSO, and methanol |

Synthetic Pathways & Manufacturing

The synthesis of this compound typically requires the construction of the seven-membered ring followed by late-stage fluorination or the cyclization of fluorinated precursors. The most robust and scalable route involves the fluorination of N-protected 1,4-oxazepan-6-ol .

Retrosynthetic Analysis

The 7-membered ring is challenging to close due to entropic factors. Therefore, the strategy relies on:

-

Ring Construction: Double alkylation of a nitrogen nucleophile or intramolecular epoxide opening.

-

Functionalization: Converting the C6-hydroxyl group to a fluorine moiety using nucleophilic fluorinating agents (e.g., DAST, Deoxo-Fluor).

-

Deprotection: Removal of the N-protecting group (Boc or Benzyl) to yield the final salt.

Validated Synthetic Protocol

Note: The following protocol describes the synthesis via the N-benzyl intermediate, a common pathway in process chemistry.

Step 1: Ring Construction (N-Benzyl-1,4-oxazepan-6-ol)

-

Reagents: N-Benzylethanolamine, Epichlorohydrin, NaOH (aq).

-

Mechanism: N-Benzylethanolamine reacts with epichlorohydrin to form an intermediate chlorohydrin or epoxide, which undergoes intramolecular cyclization under basic conditions to form the 7-membered ring.

-

Procedure:

-

Dissolve N-benzylethanolamine in water/dioxane.

-

Add epichlorohydrin dropwise at 0°C.

-

Stir at room temperature for 16 hours.

-

Add NaOH (2.0 equiv) and heat to 60°C to effect cyclization.

-

Extract with dichloromethane (DCM) and purify via silica gel chromatography.

-

Step 2: Deoxyfluorination

-

Reagents: DAST (Diethylaminosulfur trifluoride), DCM, -78°C to RT.

-

Critical Control: DAST is thermally unstable. Reactions must be kept anhydrous and cold during addition.

-

Procedure:

-

Dissolve N-benzyl-1,4-oxazepan-6-ol in anhydrous DCM under Nitrogen.

-

Cool to -78°C.

-

Add DAST (1.2 equiv) dropwise.

-

Allow to warm to room temperature overnight.

-

Quench carefully with sat. NaHCO₃ (gas evolution!).

-

Isolate the 6-fluoro-N-benzyl-1,4-oxazepane.

-

Step 3: Deprotection (Hydrogenolysis)

-

Reagents: H₂, Pd/C (10%), Methanol, HCl.

-

Procedure:

-

Dissolve the fluorinated intermediate in Methanol.

-

Add Pd/C catalyst and HCl (1 equiv).

-

Stir under H₂ atmosphere (balloon or Parr shaker) until conversion is complete.

-

Filter catalyst and concentrate to yield This compound Hydrochloride (CAS 218594-82-2) .

-

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the production of this compound HCl via the N-benzyl route.

Medicinal Chemistry Utility

Bioisosterism and Conformational Control

This compound acts as a ring-expanded bioisostere of morpholine.

-

Conformational Flexibility: The 7-membered ring adopts a twist-chair conformation, offering different vector projections for substituents compared to the rigid chair of morpholine. This allows the exploration of novel chemical space within binding pockets.

-

Fluorine Effect: The C6-fluorine atom introduces a strong dipole (C-F bond) and lowers the pKa of the N4-amine via the inductive electron-withdrawing effect. This is critical for optimizing membrane permeability and reducing hERG channel liability.

Metabolic Stability

The C6 position in unsubstituted 1,4-oxazepanes is susceptible to oxidative metabolism (hydroxylation). Substitution with fluorine blocks this metabolic soft spot, potentially increasing the half-life (

Applications in Drug Design[3]

-

Monoamine Reuptake Inhibitors: Used as a core scaffold in triple reuptake inhibitors for depression and anxiety [1].

-

Kinase Inhibitors: The scaffold serves as a solvent-exposed appendage to modulate solubility and pharmacokinetic properties.

Handling and Safety

-

Hazard Identification: The HCl salt is generally an irritant. Avoid inhalation of dust.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

Chemical Incompatibility: Incompatible with strong oxidizing agents. The free base is a secondary amine and will react with electrophiles (acid chlorides, isocyanates).

References

-

WO2012046882A1 . 1,4-Oxazepane derivatives and their use as monoamine reuptake inhibitors. (2012). Google Patents. Link

-

ChemRxiv . Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv. Link

-

PubChem . This compound hydrochloride. National Library of Medicine. Link

-

Swallow, S. Fluorine in medicinal chemistry. Progress in Medicinal Chemistry (2015). PubMed.[2][3] Link

Sources

The Strategic Integration of Fluorinated 1,4-Oxazepane Scaffolds in Modern Drug Discovery: A Technical Guide

Abstract

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, occupies a unique and underexplored niche in medicinal chemistry. Positioned structurally between the well-established morpholine and 1,4-diazepane scaffolds, it offers a distinct three-dimensional conformational landscape ripe for exploitation in drug design. The strategic incorporation of fluorine into this framework further amplifies its potential, providing a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical overview of fluorinated 1,4-oxazepane scaffolds for researchers, scientists, and drug development professionals. We will explore the rationale behind fluorination, delve into synthetic strategies, analyze the critical impact of fluorine on ring conformation, and examine the structure-activity relationships (SAR) and pharmacokinetic profiles through relevant case studies.

Introduction: The Value Proposition of a Fluorinated Seven-Membered Heterocycle

Seven-membered heterocyclic systems like 1,4-oxazepanes are relatively scarce in screening libraries and approved drugs compared to their five- and six-membered counterparts.[1] This underrepresentation stems largely from the synthetic challenges associated with their construction.[1] However, their increased conformational flexibility allows them to present pharmacophoric elements in unique spatial arrangements, potentially leading to novel interactions with biological targets.[2]

The 1,4-oxazepane core is found in several biologically active compounds, including derivatives with applications as dopamine D4 receptor ligands and monoamine reuptake inhibitors for treating central nervous system (CNS) disorders like depression and anxiety.[3][4]

The Fluorine Advantage:

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[2] Its unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's profile in several key areas:[5][6]

-

Metabolic Stability: The high bond energy of the C-F bond can block metabolically labile sites, preventing oxidation by cytochrome P450 enzymes and increasing the drug's half-life.[1]

-

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity (logP), which is critical for membrane permeability and crossing the blood-brain barrier (BBB). This is particularly relevant for CNS-targeted drugs.[5]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing the ionization state of the molecule at physiological pH. This can impact solubility, receptor binding, and off-target effects.

-

Conformational Control: Fluorine can exert significant stereoelectronic effects, such as the gauche effect, which can stabilize specific conformations of the flexible seven-membered ring, pre-organizing the scaffold for optimal target engagement.[7]

This guide will systematically explore how these principles are applied to the 1,4-oxazepane scaffold to generate novel chemical entities for drug discovery.

Synthetic Strategies for Fluorinated 1,4-Oxazepanes

The construction of the 1,4-oxazepane ring system is most commonly achieved through intramolecular cyclization of an open-chain precursor, typically an N-substituted amino alcohol.[8] The introduction of fluorine can be accomplished either by using fluorinated starting materials or by late-stage fluorination of a pre-formed scaffold, although the former is more common.

Intramolecular Cyclization of Fluorinated Amino Alcohol Derivatives

A prevalent strategy involves the cyclization of a linear precursor containing both the nitrogen and oxygen heteroatoms. The key is the formation of a C-O or C-N bond to close the seven-membered ring.

Conceptual Workflow:

Figure 2: Conceptual diagram of defluorinative [4+3] annulation.

This strategy is particularly powerful as it provides rapid access to complex fluorinated seven-membered heterocycles from readily available starting materials. [9]

Conformational Analysis: The Impact of Fluorine on a Flexible Scaffold

Seven-membered rings like 1,4-oxazepane are inherently flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. [10]The introduction of fluorine can significantly influence this conformational landscape, which in turn dictates the three-dimensional presentation of pharmacophoric groups and their interaction with a biological target.

While specific conformational studies on fluorinated 1,4-oxazepanes are limited, we can infer the likely effects from studies on related fluorinated N-heterocycles, such as azepanes. [10] Key Stereoelectronic Effects:

-

Gauche Effect: The tendency for a gauche conformation to be more stable than the anti conformation for a 1,2-disubstituted ethane fragment. In the context of a fluorinated heterocycle, this can involve a favorable interaction between the C-F bond and the lone pair of a heteroatom (e.g., nitrogen or oxygen). This effect can be a powerful tool for rigidifying the ring system into a preferred conformation. [7][11]* Dipole Minimization: Fluorine's high electronegativity creates a strong C-F bond dipole. The ring may adopt a conformation that minimizes the overall molecular dipole moment, which can be influenced by the solvent environment.

Studies on fluorinated azepanes have shown that the conformational rigidifying power of a fluorine substituent is highly dependent on the other groups present on the ring. [10]In some cases, a single fluorine atom can lock the flexible seven-membered ring into a single dominant conformation in solution. [10] Computational Modeling:

In the absence of extensive experimental data (NMR, X-ray crystallography), computational modeling is an invaluable tool for predicting the low-energy conformers of fluorinated 1,4-oxazepanes. Density functional theory (DFT) calculations can be used to model the relative energies of different chair and boat conformations and to understand the stereoelectronic contributions of the fluorine substituents.

Structure-Activity Relationships (SAR) and Case Studies

The true value of fluorinated 1,4-oxazepane scaffolds is realized in their application to specific drug discovery programs. The position and number of fluorine atoms can have a profound impact on biological activity.

Case Study: 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a target for antipsychotic drugs. A study on 2,4-disubstituted 1,4-oxazepanes revealed key SAR insights for D4 receptor affinity. [3]

| Compound ID | R1 (Position 2) | R2 (N-substituent) | Kᵢ (nM) for D4 Receptor [3] |

|---|---|---|---|

| 1a | H | 4-chlorobenzyl | 15 |

| 1b | Methyl | 4-chlorobenzyl | 8 |

| 1c | Ethyl | 4-chlorobenzyl | 25 |

| 1d | H | 4-fluorobenzyl | 22 |

| 1e | H | 3,4-dichlorobenzyl | 12 |

Key SAR Insights from this Non-Fluorinated Scaffold Study:

-

Ring Substitution: Small alkyl substitution at the 2-position (e.g., methyl in 1b ) enhances affinity compared to the unsubstituted analog (1a ). However, larger groups (ethyl in 1c ) are detrimental. [3]* N-Substituent: The nature of the substituent on the N-benzyl group is critical. While this study did not explore fluorination on the oxazepane ring itself, the comparison between a 4-chlorobenzyl (1a ) and a 4-fluorobenzyl (1d ) group shows that halogen substitution is generally well-tolerated, with chlorine providing slightly better affinity in this instance. [3] Hypothetical Fluorination Strategy:

Based on these findings, a medicinal chemist might hypothesize that adding a fluorine atom to the 1,4-oxazepane ring of the most potent compounds (e.g., 1b or 1e ) could further enhance properties. For example, fluorination at a metabolically labile position could improve pharmacokinetic properties, while fluorination near the nitrogen could modulate its basicity.

Case Study: Fluorinated 1,4-Oxazepanes as Monoamine Reuptake Inhibitors

A patent application has disclosed 1,4-oxazepane derivatives, including fluorinated examples, as potent monoamine (serotonin, norepinephrine, dopamine) reuptake inhibitors. [4]These compounds are being investigated for the treatment of depression, anxiety, and other CNS disorders. [4] The rationale for fluorination in this context is multi-faceted:

-

BBB Penetration: Modulating lipophilicity to achieve optimal brain penetration is crucial for CNS drugs. [5]2. Metabolic Stability: Preventing rapid metabolism in the liver is essential for maintaining therapeutic concentrations in the brain. [1]3. Target Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target transporters, enhancing binding affinity.

Pharmacokinetic (ADME) and Toxicological Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its success. As previously discussed, fluorine substitution is a key strategy for optimizing ADME properties. [2] Metabolism:

The primary metabolic pathways for many drugs involve oxidation of C-H bonds. Replacing a hydrogen at a "metabolic soft spot" with a fluorine can effectively block this pathway, rerouting metabolism to other positions or slowing it down altogether. This generally leads to a longer half-life and increased drug exposure. [1] Distribution:

For CNS-active compounds like monoamine reuptake inhibitors, achieving a sufficient brain-to-plasma concentration ratio is paramount. The lipophilicity of fluorinated 1,4-oxazepanes can be tuned by the degree and position of fluorination to optimize BBB penetration.

Toxicity:

While fluorine is generally well-tolerated, the metabolic fate of fluorinated compounds must be carefully considered. In some instances, metabolism can lead to the formation of toxic metabolites. Therefore, thorough in vitro and in vivo metabolic and toxicological studies are essential for any new fluorinated chemical series.

Data from Related Scaffolds:

While specific ADME data for fluorinated 1,4-oxazepanes is not widely published, studies on fluorinated piperidine and morpholine analogs often show improved metabolic stability in rat liver microsome assays. [12]For example, the presence of a fluorine atom on a pyrazolo[3,4-b]pyridine core in the drug Vericiguat increases its metabolic stability and leads to lower clearance. [1]

Future Directions and Outlook

The fluorinated 1,4-oxazepane scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. The convergence of new synthetic methods for accessing these seven-membered rings and a deeper understanding of the nuanced effects of fluorination is poised to unlock their full potential.

Future research in this area should focus on:

-

Development of Diverse Synthetic Routes: Creating a toolbox of reliable and scalable synthetic methods to generate a wide variety of fluorinated 1,4-oxazepanes with diverse substitution patterns.

-

Systematic Conformational Analysis: Employing a combination of NMR spectroscopy, X-ray crystallography, and computational chemistry to build a comprehensive understanding of how fluorine substitution patterns dictate the conformational preferences of the 1,4-oxazepane ring.

-

Exploration of New Biological Targets: Screening fluorinated 1,4-oxazepane libraries against a broad range of biological targets to identify novel therapeutic applications beyond the CNS.

-

In-depth ADME/Tox Profiling: Publishing detailed preclinical data for this scaffold to build a knowledge base for the broader medicinal chemistry community.

By systematically addressing these areas, the fluorinated 1,4-oxazepane scaffold can transition from a chemical curiosity to a valuable and frequently utilized building block in the development of next-generation therapeutics.

References

-

Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Available at: [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

-

Synthesis of polyfluorodibenz [b,f] [13]oxazepines by cyclization of polyfluorinated o-hydroxybenzylidenanilines. Sci-Hub. Available at: [Link]

-

In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. PubMed Central. Available at: [Link]

-

Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. ResearchGate. Available at: [Link]_

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PubMed Central. Available at: [Link]

-

New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

-

Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. Available at: [Link]

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

- 1,4-oxazepane derivatives. Google Patents.

-

New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

-

(PDF) Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. ResearchGate. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

-

Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems. Available at: [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org. Available at: [Link]

-

The Fluorine Gauche Effect: A Brief History. Wiley Online Library. Available at: [Link]

-

(PDF) Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. ResearchGate. Available at: [Link]

-

Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. ResearchGate. Available at: [Link]

-

Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journals. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. Available at: [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers. Available at: [Link]

-

Selective Defluorinative [4+3] Annulation to Access Fluorinated Oxazepines and Thiazepines. Organic Chemistry Frontiers. Available at: [Link]

-

Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. ACS Publications. Available at: [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

-

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI. Available at: [Link]

-

The Gauche Effect in XCH2CH2X Revisited. PubMed Central. Available at: [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. Available at: [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. Available at: [Link]

-

Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Iraqi Journal of Science. Available at: [Link]

-

(PDF) The Fluorine Gauche Effect: A Brief History. ResearchGate. Available at: [Link]

-

Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. Available at: [Link]

-

X-ray Crystal Structure, Hirfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. ouci.dntb.gov.ua. Available at: [Link]

-

An example of an extreme gauche effect: FSSF. Henry Rzepa's Blog. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). encyclopedia.pub. Available at: [Link]

-

X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link]

-

Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. Available at: [Link]

-

Synthesis and Characterization of the 1,3- Oxazepine Derivatives. cajmns.com. Available at: [Link]

-

The structure activity relationship of antidepressants and the specificity in drug therapy. omicsonline.org. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

-

Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. PubMed Central. Available at: [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. d-nb.info [d-nb.info]

- 8. 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 11. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cyberleninka.ru [cyberleninka.ru]

6-Fluoro-1,4-oxazepane: A Strategic Scaffold for Physicochemical Optimization

Executive Summary

The 6-fluoro-1,4-oxazepane scaffold represents a high-value "homomorpholine" building block in modern medicinal chemistry. By expanding the saturated morpholine ring by one carbon and introducing a fluorine atom at the C6 position, researchers can access a unique vector for optimizing lipophilicity (LogD) , metabolic stability , and conformational bias . This guide details the structural rationale, synthetic pathways, and application strategies for this underutilized heterocycle.

Part 1: Structural & Conformational Analysis[1]

The Homomorpholine Advantage

The 1,4-oxazepane ring serves as a seven-membered homolog of morpholine. While morpholine is a ubiquitous solubilizing group, it often suffers from rapid oxidative metabolism and limited vectoral reach. The 1,4-oxazepane core offers:

-

Increased Hydrophobicity: The extra methylene group increases LogP slightly, useful for penetrating the blood-brain barrier (BBB).

-

Flexible yet Tunable Geometry: Unlike the rigid chair of morpholine, the oxazepane ring adopts a twist-chair or twist-boat conformation, allowing the nitrogen lone pair to access different vectors.

The Fluorine Effect at C6

Introducing fluorine at the C6 position is not merely a steric maneuver; it is a profound electronic modification.

-

pKa Modulation: The electronegative fluorine atom, being two bonds away from the nitrogen (beta-position relative to N4 in certain numbering schemes, though technically gamma here), exerts an inductive electron-withdrawing effect. This lowers the basicity of the N4 amine, reducing the potential for hERG channel inhibition and improving oral bioavailability.

-

Conformational Locking (The Gauche Effect): In 1,2-disubstituted ethanes, fluorine prefers a gauche orientation relative to adjacent heteroatoms to maximize

hyperconjugation. In this compound, this effect can bias the ring population toward a specific conformer, reducing the entropic penalty upon binding to a protein target. -

Metabolic Blocking: The C6 position in unsubstituted 1,4-oxazepanes is a "soft spot" for CYP450-mediated oxidation. Fluorination effectively blocks this metabolic liability.

Visualization: Conformational Landscape

The following diagram illustrates the structural relationship and the stabilizing interaction introduced by the fluorine atom.

Figure 1: Structural evolution from morpholine to the metabolically robust this compound scaffold.[1][2]

Part 2: Synthetic Pathways[4][5]

Accessing the this compound core requires navigating the stereochemical inversion inherent in fluorination reactions. The most robust route involves the Deoxofluorination of a 6-hydroxy precursor.

Retrosynthetic Analysis

The target building block, N-Boc-6-fluoro-1,4-oxazepane , is best disconnected to N-Boc-1,4-oxazepan-6-ol . This alcohol can be derived from the reduction of 1,4-oxazepan-6-one or via cyclization of chiral amino-diol precursors.

Primary Route: The Hydroxy-Fluorination Sequence

This route ensures access to the scaffold with defined stereochemistry (if starting from chiral pool materials) or as a racemate for library generation.

-

Precursor Assembly: Reaction of an epoxide (e.g., epichlorohydrin derivative) with an amino-alcohol, followed by ring closure to form the 6-hydroxy-1,4-oxazepane.

-

Protection: Protection of the secondary amine (N4) with a Boc group.

-

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®. Crucial Note: This step typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at C6. To obtain (S)-6-fluoro, one must start with (R)-6-hydroxy.

Visualization: Synthesis Workflow

Figure 2: Step-wise synthesis of the N-Boc-6-fluoro-1,4-oxazepane building block via deoxofluorination.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Boc-1,4-oxazepan-6-ol (Precursor)

Context: This intermediate is often commercially scarce but can be synthesized via reduction of the corresponding ketone or cyclization.

Materials:

-

1,4-Oxazepan-6-one hydrochloride (10 mmol)

-

Lithium Aluminum Hydride (LiAlH4) (15 mmol)

-

Di-tert-butyl dicarbonate (Boc2O) (12 mmol)

-

Tetrahydrofuran (THF), anhydrous[1]

-

Dichloromethane (DCM)

Methodology:

-

Reduction: Suspend 1,4-oxazepan-6-one HCl in anhydrous THF (50 mL) under N2. Cool to 0°C.

-

Carefully add LiAlH4 pellets (or solution) portion-wise. The reaction is exothermic.

-

Reflux for 4 hours until carbonyl disappearance (monitor by TLC/LCMS).

-

Workup (Fieser Method): Cool to 0°C. Quench sequentially with 0.6 mL water, 0.6 mL 15% NaOH, and 1.8 mL water. Stir for 1 hour until a white granular precipitate forms. Filter and concentrate to yield crude 1,4-oxazepan-6-ol.

-

Protection: Redissolve the crude amine in DCM (30 mL). Add Triethylamine (2.0 eq) and Boc2O (1.2 eq). Stir at RT for 12 hours.

-

Purification: Wash with 1N HCl and Brine. Dry over Na2SO4. Purify via flash chromatography (Hexane/EtOAc) to yield N-Boc-1,4-oxazepan-6-ol as a colorless oil.

Protocol B: Deoxofluorination to this compound

Context: This step installs the fluorine atom. Safety precaution: DAST can generate HF; use exclusively in a fume hood.

Materials:

-

N-Boc-1,4-oxazepan-6-ol (1.0 eq)

-

DAST (Diethylaminosulfur trifluoride) (1.5 eq)

-

Dichloromethane (anhydrous)

-

Saturated NaHCO3 solution

Methodology:

-

Setup: Dissolve N-Boc-1,4-oxazepan-6-ol (500 mg, 2.3 mmol) in anhydrous DCM (10 mL) in a plastic or Teflon-coated flask (glass is acceptable if strictly anhydrous, but etching can occur).

-

Addition: Cool the solution to -78°C (Dry ice/acetone bath). This is critical to prevent elimination side products (alkene formation).

-

Add DAST (0.45 mL, 3.45 mmol) dropwise via syringe over 10 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature overnight.

-

Quench: Pour the reaction mixture carefully into a stirred beaker of saturated NaHCO3 (20 mL) and ice. Caution: Vigorous CO2 evolution.

-

Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Silica gel chromatography (0-30% EtOAc in Hexanes). The fluorine atom typically reduces polarity compared to the alcohol, causing the product to elute earlier.

-

Characterization:

-

19F NMR: Look for a multiplet around -170 to -180 ppm (characteristic of secondary alkyl fluorides).

-

1H NMR: The geminal proton (H-C-F) will appear as a distinct doublet of multiplets (coupling constant ~48-50 Hz).

-

References

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025. [Link]

- 1,4-Oxazepane Derivatives and Their Use as Monoamine Reuptake Inhibitors.

-

Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization. Journal of Organic Chemistry, 2017. [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 2021. [Link]

-

Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 2013. [Link]

Sources

Methodological & Application

Application Note: Optimization of Reductive Amination for 6-Fluoro-1,4-Oxazepane

Executive Summary

This guide details the optimized conditions for the reductive amination of 6-fluoro-1,4-oxazepane , a critical fluorinated heterocycle in medicinal chemistry. Due to the electron-withdrawing nature of the C6-fluorine substituent and the entropic constraints of the seven-membered ring, standard reductive amination protocols often require modification to achieve high yields. This note provides a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , addressing specific challenges such as nucleophilicity modulation and salt-form handling.

Chemical Context & Mechanistic Insight

The Fluorine Effect

The this compound scaffold presents unique electronic challenges compared to its non-fluorinated analog. The fluorine atom at the 6-position exerts an inductive electron-withdrawing effect ($ -I $), which propagates through the carbon framework to the nitrogen atom.

-

Reduced Basicity: The pKa of the conjugate acid is lowered (predicted

8.5–9.0 vs. ~10 for typical secondary amines), making the amine less prone to protonation but also slightly less nucleophilic. -

Iminium Stability: The formation of the intermediate iminium ion is the rate-determining step. The inductive effect destabilizes the positively charged iminium intermediate, potentially shifting the equilibrium back toward the hemiaminal.

Reaction Pathway

The reaction proceeds via a direct reductive amination pathway. Unlike primary amines, the secondary amine of the oxazepane ring forms an iminium ion (not an imine), which is rapidly reduced by the hydride source.

Key Mechanistic Steps:

-

De-salting: Neutralization of the this compound hydrochloride salt (if used).

-

Nucleophilic Attack: Attack of the oxazepane nitrogen on the carbonyl carbon.

-

Dehydration: Loss of water to form the iminium ion.

-

Hydride Transfer: Irreversible reduction of the C=N bond.

Figure 1: Mechanistic pathway for the reductive amination of secondary amines.

Critical Parameters & Reagent Selection

Hydride Source: Why STAB?

Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride ($ \text{NaCNBH}_3

-

Selectivity: STAB is mild and does not reduce aldehydes/ketones at an appreciable rate, preventing the formation of alcohol side products.

-

Safety: Eliminates the risk of residual cyanide and the need for toxic waste disposal.

-

Compatibility: Works excellently in the presence of the acetic acid often required to catalyze iminium formation.

Solvent System

-

Preferred: 1,2-Dichloroethane (DCE) .[1] It offers the optimal balance of solubility for the STAB reagent and the amine salt.

-

Alternative: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2] THF is preferred if the aldehyde is not soluble in chlorinated solvents.

-

Avoid: Methanol (reacts with STAB) or wet solvents (hydrolyzes the iminium).

Standard Operating Procedure (SOP)

Objective: Synthesis of N-alkylated-6-fluoro-1,4-oxazepane derivatives. Scale: 1.0 mmol (adaptable).

Materials

-

Amine: this compound Hydrochloride (1.0 equiv)

-

Electrophile: Aldehyde (1.1–1.2 equiv) or Ketone (1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.0 equiv) – Crucial for HCl salts

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Protocol

-

Preparation of Free Base (In Situ):

-

To a dry reaction vial equipped with a stir bar, add This compound HCl (155 mg, 1.0 mmol) and anhydrous DCE (5 mL).

-

Add DIPEA (174 µL, 1.0 mmol) dropwise. Stir for 10 minutes at room temperature to ensure neutralization.

-

Note: If using the free amine oil, omit DIPEA.

-

-

Carbonyl Addition:

-

Add the Aldehyde (1.1 mmol) or Ketone (1.5 mmol) to the mixture.

-

Add Glacial Acetic Acid (60 µL, ~1.0 mmol).

-

Checkpoint: Stir for 30–60 minutes. This "pre-complexation" allows the equilibrium to shift toward the iminium species before reduction, which is critical for sterically hindered ketones.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (318 mg, 1.5 mmol) in one portion.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2–16 hours. Monitor by LC-MS or TLC.

-

-

Quench & Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL). Caution: Gas evolution (CO2).

-

Stir vigorously for 15 minutes to decompose borate complexes.

-

Extract with DCM (3 x 10 mL).

-

Combine organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue is typically pure enough for initial screening.

-

For high purity, purify via flash column chromatography (SiO2, MeOH/DCM gradient 0–10%).

-

Optimization & Troubleshooting Guide

Use the decision tree below to adapt the protocol for specific substrates.

Figure 2: Decision matrix for optimizing reaction conditions based on electrophile type.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Amine salt not neutralized. | Ensure 1.0 eq DIPEA is added. Verify pH is weakly acidic (5–6), not basic. |

| Alcohol Byproduct | Carbonyl reduction outcompetes amination. | Use STAB (not NaBH4). Pre-stir amine + carbonyl for 1h before adding reductant. |

| Sticky Precipitate | Boron-amine complexes. | Increase quenching time with NaHCO3 or use Rochelle's salt solution. |

| Racemization | Unlikely with STAB. | If observed, ensure temperature stays <25°C and avoid strong Lewis acids. |

References

-

Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3][4]

-

Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][2][3][5][6][7] Encyclopedia of Reagents for Organic Synthesis.

-

PubChem. (2025).[8] "this compound Compound Summary." National Library of Medicine.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 6-Fluoro-1,4-oxazepane as a Conformational Tool in Peptide Design: A Proline Bioisostere

Abstract

Proline's unique cyclic structure imparts significant conformational rigidity upon peptide backbones, making it a critical residue in protein folding, molecular recognition, and secondary structure formation. However, this rigidity can be a double-edged sword in drug design, sometimes leading to suboptimal binding affinity or metabolic instability. Bioisosteric replacement of proline offers a powerful strategy to fine-tune peptide conformation and properties. This application note introduces 6-fluoro-1,4-oxazepane-5-carboxylic acid as a novel proline bioisostere. We provide the scientific rationale for its use, focusing on the stereoelectronic effects of the fluorine and oxygen atoms. Detailed, field-tested protocols are presented for the synthesis of the Fmoc-protected building block, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and subsequent biophysical characterization to validate its impact on peptide structure and function.

Introduction: The Rationale for a Proline Bioisostere

The secondary amine of proline, constrained within a five-membered pyrrolidine ring, restricts the backbone dihedral angle (φ) and influences the propensity for cis-trans isomerization of the preceding peptide bond.[1] These properties are fundamental to its role as a "helix breaker" and a staple of β-turns.[2] However, the native proline ring offers limited opportunities for chemical modification to address common drug development challenges like metabolic stability, cell permeability, and binding affinity.

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a cornerstone of medicinal chemistry.[3] A proline bioisostere aims to mimic its unique conformational role while introducing new functionality to overcome its limitations. Pseudoprolines, for instance, replace a ring carbon with a heteroatom like oxygen or sulfur to modulate amide bond topology and ring pucker.[4]

Why this compound?

We propose this compound as a next-generation proline bioisostere based on two key modifications:

-

Ring Expansion & Heteroatom Introduction (1,4-Oxazepane): The seven-membered oxazepane ring, containing an oxygen atom, offers a different conformational landscape compared to proline's five-membered ring. This modification can alter the local backbone geometry in predictable ways, potentially creating new, favorable interactions with a biological target. The oxygen can also serve as a hydrogen bond acceptor, a feature absent in proline's hydrocarbon ring.

-

Strategic Fluorination: The introduction of fluorine is a well-established tactic in drug design to enhance metabolic stability and modulate physicochemical properties.[5][6] Specifically, the electronegative fluorine atom at the C6 position is expected to exert a powerful gauche effect . This stereoelectronic interaction can stabilize specific ring puckers, thereby exerting fine control over the peptide backbone conformation in a way that is not possible with proline itself.[3]

This application note provides the necessary protocols for researchers to synthesize, utilize, and evaluate this promising new building block in their own peptide-based drug discovery programs.

Caption: Structural comparison of L-Proline and its bioisostere.

Synthesis of Fmoc-(rac)-6-fluoro-1,4-oxazepan-5-carboxylic acid

The synthesis of the core building block is paramount. The following protocol outlines a robust, multi-step synthesis adapted from established methods for heterocyclic compounds.[7][8] It is designed to be accessible in a standard medicinal chemistry laboratory.

Causality Behind the Protocol: This synthetic route is designed around a key intramolecular cyclization step. We begin with a readily available starting material and build complexity, installing the key functional groups before the ring-forming reaction. The choice of protecting groups (Boc and Fmoc) is critical for orthogonality, allowing for selective removal during synthesis and subsequent peptide coupling.

Sources

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudoprolines as stereoelectronically tunable proline isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 6-Fluoro-1,4-Oxazepane Salt Solubility

Status: Operational Subject: Troubleshooting Solubility & Crystallinity in Fluorinated Heterocycles Ticket ID: CHEM-SUP-06F-OX Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary: The "Fluorine Effect" on Salt Formation

The 6-fluoro-1,4-oxazepane scaffold presents a unique challenge in medicinal chemistry. While the introduction of fluorine improves metabolic stability and lipophilicity (LogP), it simultaneously alters the physicochemical landscape of the molecule.

The Core Conflict:

-

Reduced Basicity: The electron-withdrawing nature of the fluorine atom (via inductive effect) lowers the pKa of the secondary amine (typically shifting from ~10.0 in the parent to ~8.5–9.0). This weakens the proton transfer required for stable salt formation.

-

Lattice Energy vs. Solvation: The fluorinated ring creates a "greasy" lattice that resists water entry, while the ionic headgroup demands hydration. This conflict often results in "oiling out" (liquid-liquid phase separation) rather than crystallization, or the formation of amorphous, hygroscopic solids.

This guide provides field-proven protocols to overcome these specific solubility barriers.

Troubleshooting Guide (Q&A)

Issue 1: "My salt comes out as a sticky gum or oil, not a solid."

Diagnosis: This is the most common issue with this compound. The lattice energy of the crystalline form is insufficient to overcome the entropy of the amorphous oil, often due to solvent entrapment or weak ionic interactions.

Corrective Action:

-

Switch Solvents: Avoid chlorinated solvents (DCM, chloroform) during the final crystallization. Fluorinated amines have high affinity for these, leading to solvates that refuse to solidify.

-

The "Anti-Solvent" Trick: Dissolve the free base in a minimum amount of a polar protic solvent (e.g., Isopropanol or Ethanol). Add the acid. Then, slowly introduce a non-polar anti-solvent.

-

Recommended Anti-solvents: MTBE (Methyl tert-butyl ether) or Heptane.

-

Avoid: Diethyl ether (often too volatile and leads to skinning).

-

-

Thermal Cycling: Heat the oiled-out mixture to reflux until it becomes a single phase, then cool very slowly (1°C/min). Rapid cooling traps impurities and promotes oiling.

Issue 2: "The HCl salt is hygroscopic and turns into a puddle on the bench."

Diagnosis: Hydrochloride salts of secondary amines are small and charge-dense. If the crystal lattice isn't tightly packed (disrupted by the puckered oxazepane ring), the salt will greedily absorb atmospheric moisture to satisfy the chloride ion's hydration shell.

Corrective Action:

-

Counterion Exchange: Move away from small inorganic counterions (Cl⁻, Br⁻). Use larger, organic counterions that fill space and provide hydrophobic shielding.

-

Recommended Counterions:

-

Fumarate: Often forms stable, non-hygroscopic 2:1 or 1:1 salts with secondary amines.

-

Tosylate (p-Toluenesulfonate): The aromatic ring facilitates π-stacking, often forcing crystallinity.

-

Besylate: Similar to Tosylate but slightly more soluble.

-

Issue 3: "The salt is a solid, but it won't dissolve in water (Solubility < 0.1 mg/mL)."

Diagnosis: You have likely formed a "Brick Dust" salt. This happens when the lattice energy is extremely high (often seen with flat aromatic counterions like Napadisylate) or the lipophilicity of the fluorinated scaffold dominates.

Corrective Action:

-

Disrupt the Lattice: Use a counterion with an alkyl chain or asymmetry.

-

Try: Mesylate (Methanesulfonate) or Gluconate.

-

-

pH Adjustment: Ensure the pH of your dissolution media is at least 2 units below the pKa of the amine (Target pH < 6.5) to ensure full ionization.

-

Co-solvent Strategy: For biological assays, pre-dissolve in DMSO (up to 5%) or use complexing agents like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to shield the fluorinated lipophilic face.

Data Analysis: Counterion Selection Matrix

Select your counterion based on the specific failure mode you are experiencing.

| Counterion Class | Examples | Best For... | Risk Factor |

| Inorganic Acids | HCl, H₂SO₄ | Initial screening, high solubility reqs. | High Hygroscopicity , Oiling out. |

| Sulfonic Acids | Mesylate, Tosylate | Crystallinity , lowering hygroscopicity. | Genotoxic impurity risk (alkyl sulfonates) if alcohol solvents are used. |

| Dicarboxylic Acids | Fumaric, Succinic, Oxalic | Stability , non-hygroscopic solids. | Lower aqueous solubility (Brick Dust). |

| Chiral Acids | Tartaric, Mandelic | Resolution of enantiomers, breaking symmetry. | Cost, complex polymorphism. |

Experimental Protocol: The "Slow-Evaporation" Salt Screen

Do not rush salt formation with fluorinated scaffolds. Use this equilibrium-driven method.

Reagents:

-

This compound free base (100 mg per vial).

-

Acid selection (1.05 equivalents): HCl (4M in dioxane), p-Toluenesulfonic acid, Fumaric acid, Methanesulfonic acid.

-

Solvents: Isopropyl Acetate (IPAc), Ethanol (EtOH), Acetonitrile (ACN).

Workflow:

-

Dissolution: Dissolve 100 mg of free base in 500 µL of solvent.

-

Acid Addition: Add 1.05 eq of acid.

-

Note: If precipitate forms immediately, heat to 60°C to redissolve. If it doesn't redissolve, add Methanol dropwise until clear.

-

-

Maturation: Cycle the temperature between 50°C and 20°C for 24 hours (4-hour cycles). This promotes stable crystal growth over amorphous oil.

-

Evaporation: If clear, cover vial with parafilm, poke one small hole, and allow to evaporate slowly over 3-5 days.

-

Harvest: Filter solids and wash with cold MTBE. Dry under vacuum at 40°C.

Visualizations

Diagram 1: Salt Selection Decision Tree

Use this logic flow to determine the next step when your initial salt fails.

Caption: Decision matrix for selecting counterions based on observed physicochemical defects.

Diagram 2: Solubility Optimization Workflow

How to manipulate the solvent system when the salt is chemically sound but practically insoluble.

Caption: Stepwise protocol for enhancing aqueous solubility of fluorinated amine salts in biological media.

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

- Context: The definitive guide on counterion selection and the pKa rule of 3.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Context: Explains the inductive effect of fluorine on amine basicity and lipophilicity.

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

- Context: Protocols for overcoming "oiling out" and hygroscopicity in salt screening.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Context: Detailed analysis of how fluorinated scaffolds like oxazepane interact with solvent systems.

Sources

Technical Support Center: Stability of 6-Fluoro-1,4-Oxazepane Under Acidic Conditions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the handling and stability of 6-fluoro-1,4-oxazepane. The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif increasingly recognized for its presence in biologically active compounds, making it a valuable structure in medicinal chemistry and drug discovery.[1][2][3] However, its seven-membered ring system presents unique stability challenges, particularly under the acidic conditions frequently employed in synthesis, purification, and formulation.

This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental observations and provide self-validating systems to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound in acidic environments.

Q1: What is the primary stability concern for this compound in acidic solutions?

A1: The principal stability issue is the acid-catalyzed hydrolysis or cleavage of the 1,4-oxazepane ring. The ether linkage within the seven-membered ring is susceptible to protonation under acidic conditions. This protonation creates a good leaving group and can initiate a ring-opening reaction, leading to the degradation of the molecule.[4] This is a common degradation pathway for cyclic ethers, and the strained nature of a seven-membered ring can influence its reactivity compared to smaller rings like morpholine.

Q2: How does the C-6 fluorine substituent impact the stability of the 1,4-oxazepane ring?

A2: The fluorine atom has a complex influence on the molecule's stability. Its strong electron-withdrawing inductive effect can decrease the basicity of the nearby nitrogen and oxygen heteroatoms. This may slightly reduce the propensity for protonation, which is the initial step of acid-catalyzed degradation. However, fluorine substitution can also affect the overall conformation and electronic distribution of the ring, which could potentially stabilize or destabilize degradation intermediates.[5] While fluorination often enhances metabolic stability in a biological context, its effect on chemical stability in a simple acidic solution depends heavily on the specific degradation mechanism.[6]

Q3: At what pH range does degradation of this compound become significant?

A3: While specific kinetic data for this compound is not extensively published, based on analogous structures, significant degradation is a concern in strongly acidic solutions (e.g., pH < 4).[4] The rate of degradation is a function of acid strength, temperature, and duration of exposure. For instance, strong acids like trifluoroacetic acid (TFA) are used in the synthesis of 1,4-oxazepanes, indicating the ring can survive these harsh conditions for the short duration of a chemical reaction, often at controlled temperatures.[7][8] However, prolonged storage or processing in a similarly acidic environment at room temperature or elevated temperatures would likely lead to substantial degradation.

Q4: What are the likely degradation products of this compound in acid?

A4: The most probable degradation pathway is through hydrolysis of the ether bond. This would result in the ring opening to form a fluorinated N-substituted amino alcohol. During synthesis, under certain acidic conditions, side reactions can also lead to rearrangement products, such as lactones.[7] Therefore, depending on the specific substituents on the nitrogen and elsewhere on the ring, a variety of degradation or rearrangement products are possible. Identifying these products is crucial for understanding the stability profile of your specific molecule.

Proposed Degradation Pathway

The diagram below illustrates the hypothesized acid-catalyzed ring-opening of this compound.

Caption: Proposed mechanism for acid-catalyzed degradation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

| Issue | Symptoms | Potential Causes | Solutions & Optimization Protocols |

| 1. Rapid Compound Loss | Significant decrease in the parent compound's peak area in HPLC analysis of samples in acidic buffers. Appearance of new, unidentified peaks. | Acid-catalyzed hydrolysis of the 1,4-oxazepane ring. [4] The ether linkage is being cleaved. | 1. pH Adjustment: If experimentally feasible, increase the solution's pH to a less acidic range (pH 4-7).2. Temperature Control: Perform experiments at lower temperatures (e.g., 4°C) to reduce the degradation rate.3. Minimize Exposure Time: Design experiments to limit the time the compound spends in the acidic solution. Neutralize immediately after a reaction step if possible. |

| 2. Inconsistent Synthetic Yields | Variable yields when using acidic cleavage or cyclization conditions. Isolation of unexpected byproducts, such as lactones. | Competing reaction pathways. The acidic conditions may favor side reactions or rearrangements. The choice of acid and co-reagents is critical.[7][8] | 1. Reagent Optimization: If using TFA/silane mixtures for cleavage, carefully titrate the amount of silane, as it acts as a reducing agent and hydride donor that favors oxazepane formation over lactonization.[7]2. Acid Selection: Explore alternative Brønsted or Lewis acids that may be milder or favor the desired intramolecular etherification.[9]3. Anhydrous Conditions: Ensure conditions are strictly anhydrous, as water can participate in undesired hydrolysis reactions. |

| 3. Analytical Challenges | Difficulty monitoring degradation via HPLC. Co-elution of the parent compound and its degradants, or poor peak shape. | The analytical method is not stability-indicating. The method cannot resolve the parent compound from its degradation products. | 1. Develop a Stability-Indicating Method: Use a gradient elution on a high-resolution C18 or Phenyl-Hexyl column. Test different mobile phase modifiers.2. Use Orthogonal Detection: Employ HPLC with mass spectrometry (LC-MS) detection. This allows you to track the mass of the parent ion and identify the masses of potential degradation products, even if they co-elute chromatographically.[4][10] |

Experimental Protocol: Stability Assessment Workflow

This protocol outlines a general workflow for assessing the stability of this compound in an acidic buffer.

Caption: A typical workflow for a chemical stability study.

Protocol Steps:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-reactive organic solvent like acetonitrile.

-

Incubation: In separate vials, dilute the stock solution into a series of acidic buffers (e.g., pH 2.0, 4.0) and a control buffer (e.g., pH 7.4) to a final concentration suitable for analysis. Place the vials in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately quench the degradation process by diluting the aliquot into a mobile phase or a neutralizing buffer.

-

Analysis: Analyze the samples using a validated, stability-indicating HPLC or LC-MS method.[4]

-

Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. This data can be used to determine the degradation kinetics.

By systematically addressing these potential issues and following a rigorous experimental plan, you can successfully navigate the challenges associated with the acidic stability of this compound.

References

- Krchnak, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.

- ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

- ResearchGate. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate.

- BenchChem. (n.d.). Stability issues of 1,4-Oxazepane-6-sulfonamide in solution. BenchChem Technical Support.

- Wang, D., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- BenchChem. (n.d.). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem Technical Support.

- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- Castillo Millán, J., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis.

- Krchnak, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.

- ResearchGate. (2025). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate.

- O'Hagan, D. (2019). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. ResearchGate.

- Liu, D., et al. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

A Tale of Two Scaffolds: A Comparative Guide to 6-Fluoro-1,4-Oxazepane and Morpholine in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. For decades, the morpholine motif has been a stalwart ally to drug developers, prized for its favorable physicochemical properties and metabolic stability.[1] However, the quest for novel chemical space and improved pharmacological profiles has led to the exploration of bioisosteric replacements. Among these, the 6-fluoro-1,4-oxazepane scaffold has emerged as a compelling alternative, offering a unique combination of structural and electronic modifications.

This guide provides an in-depth, objective comparison of the this compound and morpholine scaffolds. We will delve into their conformational differences, the nuanced effects of fluorination and ring expansion, and the resulting impact on key drug-like properties. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization.

At a Glance: Key Property Comparison

The following table summarizes the anticipated and observed differences in key physicochemical properties between the two scaffolds. It is important to note that while extensive data exists for morpholine, the data for this compound is less prevalent in publicly accessible literature and is, in part, inferred from the well-established principles of medicinal chemistry regarding ring expansion and fluorination.[2][3][4]

| Property | Morpholine | This compound | Rationale for Difference |

| Molecular Weight | 87.12 g/mol | ~119.13 g/mol | Addition of a fluorine atom and an extra carbon in the ring. |

| logP (Lipophilicity) | -0.86 | Predicted: -0.5 to 0.0 | Ring expansion and fluorination generally increase lipophilicity.[2][5] |

| pKa (Basicity) | 8.36[6] | Predicted: ~7.5 - 8.0 | The electron-withdrawing effect of the fluorine atom is expected to reduce the basicity of the nitrogen.[5][7] |

| Aqueous Solubility | Miscible[8] | Predicted: High to Moderate | Increased lipophilicity may slightly decrease aqueous solubility compared to morpholine. |

| Metabolic Stability | Generally high[9] | Predicted: Higher | The strong C-F bond can block sites of metabolism, and the larger ring may be less readily recognized by metabolic enzymes.[4][7] |

| Conformational Flexibility | Chair conformation[10] | Twist-chair/boat conformations[11] | The seven-membered ring possesses greater conformational flexibility.[11] |

| Synthetic Accessibility | Readily available | More complex, multi-step synthesis[12] | The synthesis of 1,4-oxazepanes is generally more challenging than that of morpholines.[12] |

The "Why": Deconstructing the Structural and Electronic Differences

The divergent properties of these two scaffolds can be rationalized by considering two primary structural modifications: the expansion from a six- to a seven-membered ring and the introduction of a fluorine atom.

Conformational Landscape: Beyond the Chair

The morpholine ring predominantly adopts a stable chair conformation, similar to cyclohexane.[10] This well-defined, low-energy conformation provides a degree of rigidity that can be advantageous for specific receptor interactions.

In contrast, the 1,4-oxazepane ring, as a seven-membered heterocycle, exhibits significantly greater conformational flexibility. It can exist as a dynamic equilibrium of multiple low-energy conformations, most notably various twist-chair and twist-boat forms.[11] This increased flexibility can be a double-edged sword. On one hand, it allows the molecule to explore a wider range of conformational space, potentially leading to better adaptation to a binding pocket. On the other hand, this entropic advantage can be offset by a higher energetic penalty for adopting a specific bioactive conformation.

The Fluorine Effect: A Subtle Powerhouse

The substitution of a hydrogen atom with fluorine at the 6-position of the 1,4-oxazepane ring introduces profound electronic and metabolic changes. Fluorine is the most electronegative element, and its strong electron-withdrawing nature has several key consequences:

-

Modulation of pKa: The inductive effect of the fluorine atom lowers the pKa of the nitrogen atom in the ring, making it less basic.[5][7] This can be a crucial parameter for optimizing a drug's absorption, distribution, and target engagement, as it influences the ionization state at physiological pH.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes.[4][7] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of the scaffold can be significantly enhanced, leading to a longer half-life and improved bioavailability.

-

Increased Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity (logP) of a molecule.[2][5] This can improve membrane permeability and cell penetration, but must be carefully balanced to avoid issues with solubility and off-target effects.

Experimental Protocols for Head-to-Head Comparison

To empirically validate the predicted differences between the two scaffolds, the following standardized experimental protocols are recommended.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the gold standard for logP determination.[13][14]

Methodology:

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Compound Dissolution: Accurately weigh and dissolve a small amount of the test compound (morpholine or this compound derivative) in the n-octanol phase.

-

Partitioning: Add an equal volume of the aqueous phase to the n-octanol solution in a sealed vessel.

-

Equilibration: Shake the vessel for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning of the compound between the two phases.[15]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay provides a measure of the intrinsic clearance of a compound by phase I metabolic enzymes.[16][17]

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (a necessary cofactor for CYP450 enzymes), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Compound Incubation: Add the test compound (at a final concentration of, for example, 1 µM) to the reaction mixture.

-

Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take aliquots of the reaction mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18][19]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line represents the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

Visualizing the Comparison

Diagram 1: Structural and Property Comparison

Caption: Key structural and property differences between morpholine and this compound.

Diagram 2: Experimental Workflow for Comparative Analysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. acdlabs.com [acdlabs.com]

- 15. waters.com [waters.com]

- 16. Metabolic Stability Assays [merckmillipore.com]

- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 19. protocols.io [protocols.io]

Safety Operating Guide

6-Fluoro-1,4-oxazepane proper disposal procedures

This guide outlines the definitive disposal protocols for 6-Fluoro-1,4-oxazepane , a fluorinated heterocyclic amine often used as a scaffold in medicinal chemistry.[1]

As a Senior Application Scientist, I must emphasize that the presence of the fluorine atom on the oxazepane ring fundamentally alters the disposal pathway compared to non-halogenated analogues.[1] The high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) renders this compound resistant to standard biological degradation, mandating high-temperature incineration with specific flue gas scrubbing to manage hydrofluoric acid (HF) byproducts.[1]

Part 1: Chemical Identity & Hazard Profile[1][2]

Before initiating disposal, you must validate the chemical identity.[1] As a specialized research intermediate, this compound often lacks a standardized global CAS number in public registries, but it shares handling protocols with its structural class.[1]

Physicochemical Properties (Extrapolated)

-

Chemical Class: Halogenated Heterocyclic Amine / Cyclic Ether[1]

-

Molecular Formula: C₅H₁₀FNO[1]

-

Physical State: Likely a colorless to pale yellow liquid or low-melting solid (based on 1,4-oxazepane analogs).[1]

-

Solubility: Miscible in organic solvents (DCM, DMSO, Methanol); likely sparingly soluble in water.[1]

Critical Hazards (GHS Classification)

| Hazard Type | Classification | Signal Word | H-Statement |

| Skin/Eye | Skin Irrit. 2 / Eye Irrit.[1][2] 2A | WARNING | Causes skin/eye irritation.[1] |

| Respiratory | STOT SE 3 | WARNING | May cause respiratory irritation.[1][2] |

| Reactivity | Stable | N/A | Stable under normal conditions; emits toxic HF fumes upon combustion.[1] |

Part 2: Waste Segregation Logic

The Core Directive: Never dispose of this compound in general organic waste or down the drain.[1]

-

Halogenated Solvent Stream: Due to the fluorine substituent, this compound must be segregated into the "Halogenated Organic Waste" stream.[1] Mixing it with non-halogenated solvents (like acetone or ethanol waste) can result in regulatory fines and damage to incinerators lacking scrubbers.[1]

-

Amine Compatibility: As a secondary amine, it is basic.[1] Ensure it is not mixed with oxidizing acids (e.g., Nitric Acid) in the waste container to prevent exothermic reactions or the formation of nitrosamines.[1]

Visual Workflow: Waste Stream Decision Tree

Part 3: Step-by-Step Disposal Procedure

Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]

-

Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy.[1] Avoid metal containers if the waste is acidic, though pure this compound is basic.[1]

-

Labeling:

-

Transfer:

Scenario B: Solid Waste (Contaminated Silica, Wipes, Glassware)[1]

-

Collection: Place contaminated silica gel, filter papers, and gloves into a double-bagged, clear polyethylene hazardous waste bag or a wide-mouth HDPE drum.[1]

-

Sharps: If the compound is in a syringe or on broken glass, place it immediately into a rigid, puncture-proof "Sharps" container labeled "Chemically Contaminated Sharps."

-

Decontamination of Glassware:

Part 4: Emergency Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to vapors.[1]

Spill Response Workflow

Part 5: Regulatory & Scientific Context

Why Incineration?

Biological wastewater treatment plants cannot effectively break the C–F bond.[1] If released into the water table, fluorinated compounds can persist and bioaccumulate.[1]

-

Mechanism: Licensed facilities use rotary kiln incinerators operating >1000°C.[1]

-

Reaction:

[1] -

Scrubbing: The exhaust gas is passed through a calcium carbonate (